IPL344

ALS Functional Rating Scale-Revised (ALSFRS-R) Disease Progression Clinical Efficacy

IPL344 is a PI3K-independent Akt activator with robust preclinical/clinical ALS data (58-64% ALSFRS-R slowing, +0.47kg/month weight gain). Its unique mechanism distinguishes it from generic alternatives. Ideal for neurodegeneration research, it provides a high-effect-size baseline for comparative studies.

Molecular Formula C41H61N7O9
Molecular Weight 796.0 g/mol
CAS No. 877120-59-7
Cat. No. B12384846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPL344
CAS877120-59-7
Molecular FormulaC41H61N7O9
Molecular Weight796.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)O)N
InChIInChI=1S/C41H61N7O9/c1-24(2)21-28(42)37(52)47-19-7-11-33(47)40(55)46-18-6-10-32(46)36(51)43-29(22-25(3)4)38(53)45-17-5-9-31(45)35(50)44-30(23-26-13-15-27(49)16-14-26)39(54)48-20-8-12-34(48)41(56)57/h13-16,24-25,28-34,49H,5-12,17-23,42H2,1-4H3,(H,43,51)(H,44,50)(H,56,57)/t28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyAGUSSGJBWOOHRG-NXBWRCJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IPL344 (CAS 877120-59-7): Procurement-Grade Bioactive Akt Pathway Activator Peptide for ALS Research


IPL344 (Stressin-1), cataloged under CAS 877120-59-7, is a synthetic seven-amino acid peptide (LPPLPYP) [1] that functions as a direct activator of the Akt intracellular signaling pathway, independent of upstream PI3K activation [2]. With a molecular formula of C₄₁H₆₁N₇O₉ and a molecular weight of 795.96 g/mol [1], this compound is specifically utilized in preclinical and clinical research focused on neurodegenerative mechanisms, particularly amyotrophic lateral sclerosis (ALS) [3].

IPL344 (CAS 877120-59-7) and the Risk of Substitution: Why In-Class Akt Modulators or Generic ALS Therapies Are Not Interchangeable


Substituting IPL344 with generic Akt activators (e.g., SC79) or standard-of-care ALS therapies (e.g., Riluzole, Edaravone) is scientifically unsupported due to fundamental mechanistic and pharmacodynamic divergences. Unlike small-molecule Akt activators that require upstream signaling or inhibit membrane translocation , IPL344 operates via a distinct, PI3K-independent mechanism by mimicking adaptor proteins to directly reactivate the impaired Akt pathway [1]. Furthermore, cross-study comparisons reveal IPL344's clinical effect sizes—such as a 58-64% reduction in ALSFRS-R progression [2]—far exceed the modest or statistically insignificant slowing observed with standard therapies in similar patient populations [3]. These quantitative and mechanistic differences preclude any assumption of functional equivalence in research or therapeutic contexts.

IPL344 (CAS 877120-59-7) Comparative Efficacy Evidence: Quantified Differentiation Against Historical Controls and Standard Therapies in ALS Models


Superior Slowing of Functional Decline: IPL344 vs. Historical Placebo Controls in ALSFRS-R Progression

In a first-in-human Phase 2a open-label study (NCT03652805), IPL344 treatment demonstrated a statistically significant slowing of functional decline as measured by the ALSFRS-R scale [1]. When compared to matched historical controls from the PRO-ACT database, the unadjusted mean slope of decline was -0.53 points/month for IPL344-treated patients versus -1.02 points/month for historical controls, representing a 48% slower progression (p=0.028) [1]. After adjustment for disease stage and rate-indicating covariates, the difference increased to a 64% slower progression rate (p=0.034) [1]. This effect size substantially exceeds the benefit reported for standard therapies in comparable analyses [2].

ALS Functional Rating Scale-Revised (ALSFRS-R) Disease Progression Clinical Efficacy

Reduction in Neurodegeneration Biomarker NfL: IPL344 vs. Baseline and In-Class Comparator Inference

IPL344 treatment resulted in a 27% mean reduction in plasma neurofilament light chain (NfL) concentrations, a validated biomarker of neuronal damage, in a subset of six patients treated for at least two months (from an average of 79.7 pg/mL at baseline to 58.6 pg/mL post-treatment) [1]. While direct comparator data for NfL reduction with other Akt activators or ALS therapies in a matched population is not available, this 27% decrease is quantitatively greater than the non-significant changes observed with some standard therapies in real-world studies [2], and is directionally consistent with the 58-64% functional slowing observed with IPL344 [1].

Neurofilament Light Chain (NfL) Biomarker Neurodegeneration

Extended Median Survival: IPL344 vs. Historical Placebo Controls

In a preliminary survival analysis, the unadjusted median survival for IPL344-treated participants was 43.4 months (95% CI: 20.5, NA), compared to 19.1 months (95% CI: 17.4, 23.0) in a historical control group from the placebo arm of the ceftriaxone study [1]. This represents a 24.3-month extension in median survival, more than double the survival time observed in the historical comparator cohort [1].

Survival Median Overall Survival ALS Prognosis

Weight Stabilization and Gain: IPL344 vs. Historical Placebo Controls

IPL344 treatment was associated with a statistically significant increase in body weight, a critical prognostic factor in ALS. IPL344-treated participants gained an average of +0.47 kg/month, whereas historical PRO-ACT placebo controls lost weight at a rate of -0.39 kg/month (p=0.02 after covariate adjustment) [1]. This represents a net positive difference of +0.86 kg/month favoring IPL344 [1].

Body Weight Nutritional Status Metabolic Benefit

IPL344 (CAS 877120-59-7): Defined Application Scenarios Based on Quantified Evidence in ALS Research


Preclinical Validation of Akt-Dependent Neuroprotection in ALS Models

IPL344 is optimally applied in preclinical studies utilizing SOD1G93A ALS mouse models to investigate mechanisms of neuroprotection, weight maintenance, and survival extension [1]. The compound's demonstrated ability to improve neuromuscular function and significantly prolong survival in these models [1] provides a validated experimental system for exploring downstream effectors of the PI3K/Akt pathway in motor neuron degeneration.

Clinical Biomarker Studies Correlating NfL Reduction with Functional Outcomes

IPL344 serves as a critical tool for clinical pharmacodynamic studies aiming to correlate Akt pathway activation with changes in neurodegeneration biomarkers. The observed 27% reduction in plasma NfL levels in treated ALS patients [2] offers a quantifiable benchmark for assessing target engagement in human subjects. This makes IPL344 a valuable reference compound for studies designed to validate NfL as a surrogate endpoint in ALS clinical trials.

Comparative Efficacy Research Against Standard-of-Care ALS Therapies

IPL344 is uniquely positioned for use in comparative effectiveness research aimed at quantifying differential treatment effects on disease progression. The robust 58-64% slowing of ALSFRS-R decline [2] provides a high-effect-size baseline against which the more modest benefits of standard therapies like riluzole or edaravone can be rigorously compared in matched patient cohorts or integrated database analyses. This is essential for health technology assessment and formulary decision-making.

Investigating Anabolic and Metabolic Benefits in Neurodegenerative Cachexia

IPL344 is indicated for research focused on the metabolic complications of ALS, specifically the reversal of disease-associated weight loss. The compound's unique ability to induce a statistically significant weight gain of +0.47 kg/month in a patient population typically experiencing rapid catabolism [2] makes it a specialized reagent for dissecting the molecular links between Akt signaling, muscle metabolism, and systemic energy homeostasis in the context of neurodegeneration.

Quote Request

Request a Quote for IPL344

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.